1,2-Dimethylbenzene-3,4,5,6-d4 (CAS 62367-40-2), commonly referred to as o-xylene-d4 (ring-d4), is a deuterated isotopologue of ortho-xylene where the four aromatic protons are substituted with deuterium atoms. This compound, with a molecular formula of C6D4(CH3)2 and a molecular weight of 110.19 g/mol, is not a novel chemical entity but a specialized stable isotope-labeled analog.
Molecular FormulaC8H10
Molecular Weight110.19 g/mol
CAS No.62367-40-2
Cat. No.B1357028
⚠ Attention: For research use only. Not for human or veterinary use.
1,2-Dimethylbenzene-3,4,5,6-d4 (CAS 62367-40-2): High-Purity Deuterated o-Xylene for Quantitative MS and NMR
1,2-Dimethylbenzene-3,4,5,6-d4 (CAS 62367-40-2), commonly referred to as o-xylene-d4 (ring-d4), is a deuterated isotopologue of ortho-xylene where the four aromatic protons are substituted with deuterium atoms [1]. This compound, with a molecular formula of C6D4(CH3)2 and a molecular weight of 110.19 g/mol, is not a novel chemical entity but a specialized stable isotope-labeled analog [1]. Its primary utility lies in analytical chemistry, specifically as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, leveraging its distinct +4 Da mass shift and unique spectral properties for precise quantification [2].
Product typeDeuterated internal standard (ISTD) for quantitative MS and NMR
Label identityRing-d4 isotopologue of o-xylene with a defined +4 Da mass shift
Workflow fitIsotope dilution GC-MS, LC-MS/MS, and NMR method validation
[2] Kuujia. (n.d.). Cas no 62367-40-2 (o-Xylene-d4 (ring-d4)). View Source
1,2-Dimethylbenzene-3,4,5,6-d4: The Risks of Substituting with Unlabeled o-Xylene or Non-Specific Deuterated Analogs
Generic substitution with unlabeled o-xylene (CAS 95-47-6) or other xylene isomers is scientifically untenable in analytical workflows requiring precise quantitation. Unlabeled o-xylene is chemically identical but cannot serve as an internal standard for its own analysis due to co-elution and spectral overlap with the target analyte, rendering it impossible to correct for matrix effects or instrument variability. Furthermore, substituting with alternative deuterated xylenes, such as o-xylene-d10 (perdeuterated, CAS 56004-61-6) or p-xylene-d4 (CAS 16034-43-8), introduces significant risks. Differences in the number and position of deuterium labels alter physical properties like vapor pressure and chromatographic retention time, potentially invalidating quantitative methods that rely on near-identical analyte behavior [1]. These discrepancies can lead to inaccurate quantification in GC-MS and LC-MS assays, underscoring the necessity of using the specific, isotopically-matched 1,2-Dimethylbenzene-3,4,5,6-d4 for validated methods.
Unlabeled o-xyleneCo-elution risk: Cannot act as ISTD for its own analysis; co-elutes with target analyte, preventing matrix-effect correction.
o-Xylene-d10 (perdeuterated)Method shift risk: Larger M+10 mass shift and altered chromatographic retention may invalidate validated quantitative methods.
p-Xylene-d4 or non-specific ISTDSpecificity risk: Isomer-specific differences in physical properties and retention time may not transfer, compromising assay accuracy.
[1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
1,2-Dimethylbenzene-3,4,5,6-d4: Quantifiable Performance Metrics and Comparative Data for Procurement
Isotopic Purity and Chemical Purity: Quantified Quality Benchmarks
The product specification from a major vendor defines the isotopic enrichment at 98 atom % D and the chemical purity at 99% (CP) . This high level of deuteration minimizes interference from unlabeled isotopologues in MS analyses. The 99% chemical purity ensures that the compound is free from non-deuterated contaminants that could compromise analytical accuracy.
Isotopic PuritySpecification review
98 atom % D
Minimizes unlabeled isotopologue interference in MS analysis.
Chemical purity 99% (CP). Vendor specification.
Isotopic PurityChemical PurityQuality Control
Evidence Dimension
Isotopic Enrichment and Chemical Purity
Target Compound Data
98 atom % D; 99% (CP)
Comparator Or Baseline
Vendor specification
Quantified Difference
N/A (Specification)
Conditions
Commercial product specification from Sigma-Aldrich
Why This Matters
This specification provides a verifiable benchmark for procurement, ensuring the material meets the minimum requirements for its intended use as a quantitative internal standard.
Isotopic PurityChemical PurityQuality Control
Mass Shift (M+4): Distinct Spectrometric Fingerprint for Quantitative MS
The substitution of four aromatic protons with deuterium results in a precise mass increase of +4.028 Da compared to the unlabeled o-xylene (molecular weight 106.16 g/mol) . This defined mass shift (M+4) is critical for its function as an internal standard in MS. In contrast, a perdeuterated analog like o-xylene-d10 would exhibit a larger M+10 shift, which could lead to different fragmentation patterns and ion suppression effects, potentially compromising quantitative accuracy [1].
Mass Shift (M+4)Reported
+4 Da vs. unlabeled
Creates an interference-free window for isotope dilution mass spectrometry (IDMS).
Larger M+10 shift of perdeuterated analog may alter fragmentation.
Mass SpectrometryInternal StandardIsotope Dilution
Evidence Dimension
Mass Shift
Target Compound Data
+4 Da (M+4)
Comparator Or Baseline
o-Xylene (unlabeled)
Quantified Difference
+4 Da
Conditions
Calculated from molecular formula: C8H10 (106.16) vs. C8H6D4 (110.19)
Why This Matters
This +4 Da mass shift provides a clear, interference-free window in the mass spectrum for accurate quantification of o-xylene using isotope dilution mass spectrometry (IDMS).
Mass SpectrometryInternal StandardIsotope Dilution
[1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
Physical Properties: Validated Comparability to Unlabeled o-Xylene
The compound's key physical properties—boiling point, melting point, and density—are nearly identical to those of its unlabeled counterpart, o-xylene (CAS 95-47-6). This is a critical feature for an internal standard, ensuring it behaves identically to the analyte during sample preparation and chromatographic separation. For example, the boiling point is reported as 143-145 °C (lit.) for the deuterated compound , while the unlabeled o-xylene has a boiling point of 144 °C [1]. This minimizes the risk of differential recovery or chromatographic resolution that can occur with other structural analogs.
Physical PropertiesCross-study comparable
Bp. approx. 0 °C difference
Near-identical behavior ensures no differential recovery or resolution bias.
Boiling point reported as 143-145 °C (lit.). Method-transfer context.
Literature values from supplier data and public databases
Why This Matters
Near-identical physical properties confirm that the deuterated analog will not introduce bias during extraction, concentration, or chromatography, which is essential for method validation and achieving high quantitative precision.
1,2-Dimethylbenzene-3,4,5,6-d4: Recommended Scientific and Industrial Applications Based on Verified Evidence
Isotope Dilution GC-MS/MS for Environmental Monitoring of Xylenes
For environmental testing laboratories analyzing volatile organic compounds (VOCs) in water, soil, or air, 1,2-Dimethylbenzene-3,4,5,6-d4 is the definitive internal standard for the accurate quantification of o-xylene. Its distinct M+4 mass shift and near-identical chromatographic behavior to the target analyte enable precise correction for sample matrix effects and instrument drift [1]. This ensures compliance with stringent regulatory requirements for reporting limits and data quality, which cannot be met using unlabeled or non-specific surrogates [2].
Metabolic Tracing and Pharmacokinetic Studies of Xylene Isomers
In biomedical research investigating the metabolism and toxicokinetics of xylenes, the specific ring-deuteration of 1,2-Dimethylbenzene-3,4,5,6-d4 makes it an ideal tracer [1]. Researchers can use it in in vitro or in vivo studies to track the distinct metabolic fate of o-xylene versus its isomers without the use of radioactive isotopes. The deuterium label remains stable on the aromatic ring during initial metabolic steps, allowing for precise LC-MS/MS quantification of metabolites and the calculation of kinetic isotope effects [1].
Internal Standard for Industrial Hygiene and Occupational Exposure Assessment
For industrial hygiene laboratories quantifying worker exposure to xylene mixtures, this specific isotopologue provides a crucial advantage. Using a generic internal standard like fluorobenzene can lead to inaccurate results due to differential recovery and response factors. 1,2-Dimethylbenzene-3,4,5,6-d4, with its matched physical and chemical properties to o-xylene [1], offers a superior internal standard for analyzing biological samples (e.g., blood, urine) via GC-MS, directly supporting more reliable exposure assessments and risk management [2].
[1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
[2] Hays, S. M., & Aylward, L. L. (2009). Using Biomonitoring Data to Evaluate Exposure to Volatile Organic Chemicals. In Biomonitoring for Environmental Exposures. CRC Press. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.